molecular formula C20H17N3OS B2791911 4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313252-23-2

4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2791911
CAS No.: 313252-23-2
M. Wt: 347.44
InChI Key: AZFUHEHHYHHSBZ-UHFFFAOYSA-N
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Description

4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound features a cyano group (-CN) and a benzamide moiety attached to a thiazole ring, which is substituted with a 2,4,6-trimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the Hantzsch Thiazole Synthesis , which involves the reaction of α-haloketones with thioamides. The specific steps might include:

  • Formation of the Thiazole Core: : Reacting a suitable α-haloketone with thioamide under acidic conditions to form the thiazole ring.

  • Introduction of the Trimethylphenyl Group: : Substituting the thiazole ring with the 2,4,6-trimethylphenyl group through a nucleophilic aromatic substitution reaction.

  • Attachment of the Cyano and Benzamide Groups: : Introducing the cyano group and the benzamide moiety through subsequent chemical reactions, such as nucleophilic substitution or coupling reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide: can undergo various chemical reactions, including:

  • Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions often use strong nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

  • Oxidation: : Formation of a carboxylic acid derivative.

  • Reduction: : Formation of an amine derivative.

  • Substitution: : Formation of various substituted thiazole derivatives.

Scientific Research Applications

4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and the benzamide moiety may play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and target organism.

Comparison with Similar Compounds

4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide: can be compared with other thiazole derivatives, such as:

  • Rifampicin: : A well-known antibiotic that also contains a thiazole ring.

  • Thiamine (Vitamin B1): : A naturally occurring thiazole derivative with essential biological functions.

The uniqueness of This compound lies in its specific structural features, such as the cyano group and the trimethylphenyl substitution, which may confer distinct biological and chemical properties compared to other thiazole derivatives.

Properties

IUPAC Name

4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-12-8-13(2)18(14(3)9-12)17-11-25-20(22-17)23-19(24)16-6-4-15(10-21)5-7-16/h4-9,11H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFUHEHHYHHSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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